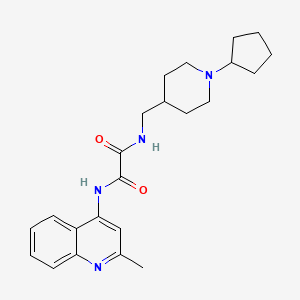

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Understanding Orexin Receptor Antagonism

Orexins, peptides produced by lateral hypothalamic neurons, play a crucial role in the maintenance of wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors located in wake-active structures. Studies have shown that pharmacological blockade of both receptors can promote sleep in animals and humans. The selective distribution of OX1R and OX2R in distinct neuronal circuits may lead to differential impacts on sleep-wake modulation. Research has evaluated the respective roles of OX1R and OX2R on sleep in correlation with monoamine release in rats treated with selective antagonists alone or in combination, revealing that blockade of OX2R is sufficient to initiate and prolong sleep, consistent with the hypothesis of a deactivation of the histaminergic system. Simultaneous inhibition of OX1R attenuates the sleep-promoting effects mediated by selective OX2R blockade, possibly correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

Stress-Induced Hyperarousal and Orexin-1 Receptor

The role of the orexin-1 receptor (OX1R) in complex emotional behavior, such as overactivation of the OX1R pathway being associated with panic or anxiety states, has been characterized. A brain-penetrant, selective, and high-affinity OX1R antagonist, compound 56, has been shown to attenuate psychological stress-induced hyperarousal without affecting spontaneous sleep in rats, demonstrating target engagement and specific OX1R blockade. This indicates that OX1R antagonism represents a novel therapeutic strategy for the treatment of various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Cyclization Reactions and Compound Synthesis

Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate leads to the formation of 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives, respectively. This showcases the chemical versatility and potential for the synthesis of novel compounds with specific structural features (Shikhaliev et al., 2008).

特性

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-16-14-21(19-8-4-5-9-20(19)25-16)26-23(29)22(28)24-15-17-10-12-27(13-11-17)18-6-2-3-7-18/h4-5,8-9,14,17-18H,2-3,6-7,10-13,15H2,1H3,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYAEANJQKAYCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2755890.png)